![molecular formula C15H17N3O3S B3013743 3-(1-(4-(Dimethylamino)benzoyl)azetidin-3-yl)thiazolidine-2,4-dione CAS No. 2034424-26-3](/img/structure/B3013743.png)
3-(1-(4-(Dimethylamino)benzoyl)azetidin-3-yl)thiazolidine-2,4-dione
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Overview
Description
Synthesis Analysis
The synthesis of related compounds involves the reaction of 3-(dimethylamino)-2H-azirines with other heterocyclic compounds like 1,3-thiazolidine-2-thione, leading to a mixture of products depending on the reaction conditions . For example, in polar solvents or under catalysis, the initially formed products can isomerize to different structures . Additionally, the synthesis of novel derivatives through ketene-imine cycloaddition reactions has been reported, which involves the formation of Schiff bases followed by cyclization . These methods highlight the versatility of reactions involving azirines and thiazolidines, which could be relevant to the synthesis of the compound .
Molecular Structure Analysis
The molecular structures of the synthesized compounds and intermediates have been established using techniques such as X-ray crystallography . These analyses confirm the formation of the expected products and provide detailed insights into the molecular conformations and stereochemistry of the compounds. The structural determination is crucial for understanding the reactivity and potential interactions of these molecules with biological targets.
Chemical Reactions Analysis
The chemical reactions leading to the formation of these compounds involve complex mechanisms, including ring enlargement, ring contraction, and transannular reactions . The reaction mechanisms have been proposed based on experimental evidence and labeling studies, which help in understanding the transformation of starting materials into the desired products . The reactivity of these compounds is influenced by factors such as solvent, temperature, and catalysts, which can direct the outcome of the reactions .
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of "3-(1-(4-(Dimethylamino)benzoyl)azetidin-3-yl)thiazolidine-2,4-dione" are not directly reported in the provided papers, the studies of related compounds suggest that these types of molecules may exhibit interesting properties such as antimicrobial activity . The synthesized compounds have been characterized using various spectroscopic methods, including FT-IR, 1H-NMR, and 13C-NMR, which provide information about the functional groups and the chemical environment within the molecules . The antimicrobial activities of some derivatives have been evaluated, showing effectiveness against certain bacterial and fungal strains, which indicates the potential of these compounds as lead molecules for drug development .
Scientific Research Applications
Antimicrobial and Antifungal Properties
Compounds structurally related to 3-(1-(4-(Dimethylamino)benzoyl)azetidin-3-yl)thiazolidine-2,4-dione have been synthesized and evaluated for their antimicrobial and antifungal activities. For instance, a series of thiazolidinone and azetidinone derivatives exhibited significant antibacterial activity against various strains such as Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and antifungal activity against Candida albicans (Mistry & Desai, 2006). Another study reported the synthesis of thiazolidin-4-one, oxazolidin-4-one, and imidazolidin-4-one derivatives showing promising antimicrobial properties (Al-Adhami & Al-Majidi, 2021).
Antiproliferative Activity Against Cancer Cell Lines
Derivatives of thiazolidine-2,4-dione have been synthesized and tested for their antiproliferative effects against various human cancer cell lines, including HeLa cells, HT-29 cells, MCF-7 cells, and HepG-2 cells. The study found that certain derivatives exhibited potent antiproliferative activity, highlighting the potential of these compounds in cancer research (Chandrappa et al., 2008).
Antitubercular Activity
Quinoxaline derivatives bearing azetidinone and thiazolidinone groups were synthesized and tested for their in vitro activity against Mycobacterium tuberculosis. Some derivatives showed comparable activity to the standard drug isoniazid, underscoring the therapeutic potential of these compounds in treating tuberculosis (Puratchikody et al., 2011).
Antidiabetic and Insulin Sensitizing Effects
Thiazolidinediones, a class of compounds to which this compound belongs, are known for their insulin-sensitizing effects. Research has focused on synthesizing derivatives of thiazolidine-2,4-dione to explore their potential in enhancing glucose utilization and managing diabetes-related symptoms without causing significant hepatotoxicity or affecting body weight negatively (Shukla et al., 2020).
Synthesis and Application in Material Science
The compound and its derivatives have also been explored for their potential applications in material science, such as in the synthesis of polyurethane elastomers. A study reported the synthesis of dual-functional building intermediates for the iterative syntheses of hard segments in supramolecular extenders, demonstrating the versatility of these compounds beyond pharmacological applications (Kuo et al., 2012).
Mechanism of Action
Target of Action
Thiazolidine-2,4-dione derivatives, a class of compounds to which this molecule belongs, have been reported to exhibit a broad range of pharmacological activities, including antimicrobial, antioxidant, and anticancer effects .
Mode of Action
Thiazolidine-2,4-dione derivatives have been shown to inhibit lipoxygenase, an enzyme involved in the metabolism of arachidonic acid, leading to the production of leukotrienes . This inhibition could potentially explain some of the observed pharmacological effects.
Biochemical Pathways
The inhibition of lipoxygenase by thiazolidine-2,4-dione derivatives could impact the arachidonic acid pathway, affecting the production of leukotrienes . Leukotrienes are involved in inflammatory responses, so this could potentially explain the anti-inflammatory effects observed for some thiazolidine-2,4-dione derivatives .
Pharmacokinetics
In-silico adme studies of thiazolidin-2,4-dione derivatives have suggested that these compounds possess drug-like properties .
Result of Action
Thiazolidine-2,4-dione derivatives have been reported to exhibit antimicrobial, antioxidant, and anticancer activities . These effects could potentially be due to the inhibition of lipoxygenase and the resulting impact on the arachidonic acid pathway .
Action Environment
The synthesis of thiazolidine-2,4-dione derivatives has been reported to be influenced by the choice of solvent, which could potentially impact the properties of the final compound .
properties
IUPAC Name |
3-[1-[4-(dimethylamino)benzoyl]azetidin-3-yl]-1,3-thiazolidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O3S/c1-16(2)11-5-3-10(4-6-11)14(20)17-7-12(8-17)18-13(19)9-22-15(18)21/h3-6,12H,7-9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNAUHUHXYXAAFC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(=O)N2CC(C2)N3C(=O)CSC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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